BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

PDE4 inhibition Anti-inflammatory CNS disorders

2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921575-45-3) is a synthetic pyridazinone-benzamide hybrid featuring a 4-fluorophenyl-substituted pyridazinone core linked via an ethyl spacer to a 2-ethoxybenzamide moiety. This compound belongs to the broader class of 6-oxo-pyridazine derivatives known for positive inotropic activity and has been investigated as a phosphodiesterase 4 (PDE4) inhibitor with a reported IC₅₀ of 12.3 nM.

Molecular Formula C21H20FN3O3
Molecular Weight 381.407
CAS No. 921575-45-3
Cat. No. B2643051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921575-45-3
Molecular FormulaC21H20FN3O3
Molecular Weight381.407
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
InChIInChI=1S/C21H20FN3O3/c1-2-28-19-6-4-3-5-17(19)21(27)23-13-14-25-20(26)12-11-18(24-25)15-7-9-16(22)10-8-15/h3-12H,2,13-14H2,1H3,(H,23,27)
InChIKeyBVKIJEVKUMQFNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921575-45-3): Sourcing & Differentiation Guide for Pyridazinone-Benzamide Procurement


2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921575-45-3) is a synthetic pyridazinone-benzamide hybrid featuring a 4-fluorophenyl-substituted pyridazinone core linked via an ethyl spacer to a 2-ethoxybenzamide moiety. This compound belongs to the broader class of 6-oxo-pyridazine derivatives known for positive inotropic activity [1] and has been investigated as a phosphodiesterase 4 (PDE4) inhibitor with a reported IC₅₀ of 12.3 nM [2]. Its well-defined heterocyclic architecture positions it as a versatile scaffold intermediate for structure-activity relationship (SAR) exploration in medicinal chemistry programs targeting HDAC inhibition, PDE4 modulation, and related enzyme/receptor pathways.

Why 2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Cannot Be Replaced by Common Pyridazinone Analogs


Despite a shared pyridazinone core with numerous in-class compounds, the precise substitution pattern of 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide confers distinct physicochemical and pharmacological profiles that preclude generic substitution. The 2-ethoxy substituent on the benzamide ring significantly alters lipophilicity (XLogP3 = 2.9 [1]) and hydrogen-bonding capacity relative to the 2-amino-4-fluorophenyl analog (S)-17b, which exhibits class I HDAC selectivity . Furthermore, the 4-fluorophenyl group on the pyridazinone enhances metabolic stability compared to unsubstituted phenyl or 4-chlorophenyl variants, while the ethyl linker between the pyridazinone and benzamide units provides a distinct conformational flexibility profile not replicated by methyl- or propyl-linked congeners. These structural nuances translate into quantifiable differences in target engagement, as evidenced by the reported PDE4 IC₅₀ of 12.3 nM [2], a level of potency not uniformly observed across closely related benzamide-pyridazinone hybrids.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (921575-45-3)


PDE4 Inhibitory Potency: 12.3 nM IC₅₀ Advantage Over Standard PDE4 Inhibitors

The compound exhibits potent PDE4 inhibitory activity with an IC₅₀ of 12.3 nM, as reported by vendor-supplied pharmacological profiling [1]. This places it in a competitive potency range relative to the clinically approved PDE4 inhibitor roflumilast, which shows an IC₅₀ of 0.7–2.0 nM against PDE4A in enzymatic assays [2]. While roflumilast's sub-nanomolar potency represents the gold standard, 921575-45-3's single-digit nanomolar IC₅₀ positions it within an order of magnitude of market-leading PDE4 inhibitors, making it a viable lead-like scaffold for further optimization. In comparison to apremilast (PDE4 IC₅₀ = 74 nM [2]), 921575-45-3 demonstrates a ~6-fold greater intrinsic potency, offering a significant head-start for programs targeting PDE4-mediated pathways.

PDE4 inhibition Anti-inflammatory CNS disorders

Lipophilicity-Driven Advantage: XLogP3 = 2.9 Enables Optimal CNS Permeability Window

The computed octanol-water partition coefficient (XLogP3) for 921575-45-3 is 2.9 [1]. This value falls within the optimal lipophilicity range of 1.5–3.5 generally associated with favorable CNS penetration and oral bioavailability [2]. By contrast, the highly optimized HDAC inhibitor (S)-17b has a predicted XLogP3 of approximately 1.8, which, while suitable for its target class, may limit passive CNS distribution. The 2-ethoxy substituent on the benzamide ring contributes approximately +0.5 to +0.7 log units relative to a 2-methoxy analog (estimated XLogP3 ≈ 2.2–2.4 [1]), providing a quantifiable differentiation in lipophilicity that directly influences tissue distribution and metabolic clearance.

Physicochemical properties CNS drug discovery Lipophilicity

Topological Polar Surface Area (TPSA) of 71 Ų Supports Favorable Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) of 921575-45-3 is calculated to be 71 Ų [1]. CNS-active compounds typically display TPSA values below 90 Ų, with optimal values in the 60–80 Ų range for passive blood-brain barrier (BBB) permeation [2]. The compound's TPSA of 71 Ų falls squarely within this optimal window, contrasting with the 2-amino-4-fluorophenyl analog (S)-17b, which has a TPSA of approximately 88 Ų due to its additional amino substituent and the dimethylaminomethyl group on the phenyl ring. This 17 Ų reduction in TPSA represents a tangible physicochemical advantage for CNS-targeted programs.

BBB permeability CNS drug design Molecular descriptors

Hydrogen Bond Acceptor Count (5) Provides Balanced Solubility Without Excessive Efflux Liability

The compound possesses 5 hydrogen bond acceptors (HBAs) and 1 hydrogen bond donor (HBD) [1]. This HBA count sits at the upper boundary of the CNS-optimal range (typically 2–5 HBAs [2]) and differentiates it from analogs with either fewer HBAs (e.g., 2-methoxy variant: 4 HBAs) or additional HBA groups (e.g., (S)-17b: 7 HBAs). Excessive HBA counts (>6) have been correlated with increased P-glycoprotein (P-gp) efflux liability, which can compromise CNS exposure. The 5-HBA profile of 921575-45-3 represents a deliberate balance between aqueous solubility and efflux transporter recognition.

Drug-likeness Solubility P-glycoprotein efflux

High-Value Application Scenarios for 2-Ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (921575-45-3)


PDE4-Targeted Anti-Inflammatory Drug Discovery Programs

With a reported PDE4 IC₅₀ of 12.3 nM, this compound can serve as a benchmark inhibitor for validating PDE4 enzymatic assays and as a starting scaffold for lead optimization campaigns aimed at COPD, asthma, or psoriasis. Its potency advantage (~6-fold) over apremilast (IC₅₀ = 74 nM) makes it an attractive structural starting point for teams seeking to develop next-generation PDE4 inhibitors with improved efficacy margins [1].

CNS-Penetrant Lead Identification in Neuroinflammation

The favorable CNS multiparameter profile—XLogP3 of 2.9, TPSA of 71 Ų, and balanced HBA count of 5—positions this compound as a high-priority screening candidate for neuroinflammatory targets where BBB penetration is essential. Its physicochemical properties align with established CNS drug space criteria, offering a differentiated alternative to more polar or excessively lipophilic pyridazinone analogs [1][2].

Structure-Activity Relationship (SAR) Exploration Around the Pyridazinone-Benzamide Scaffold

The compound's modular architecture—comprising a pyridazinone core with a 4-fluorophenyl substituent, an ethyl linker, and a 2-ethoxybenzamide terminus—provides three distinct diversification points for systematic SAR campaigns. Procuring this compound as a reference standard enables direct head-to-head comparisons with synthesized analogs (e.g., 2-methoxy, 2-chloro, or 2-amino variants) to map substituent effects on potency, selectivity, and ADME properties .

Quote Request

Request a Quote for 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.